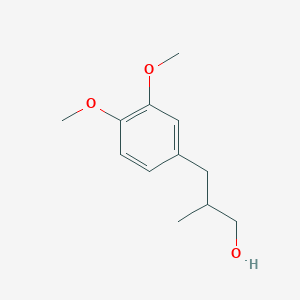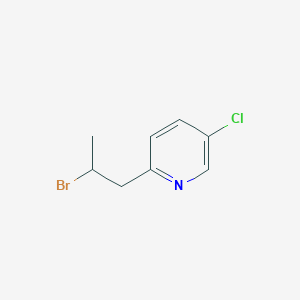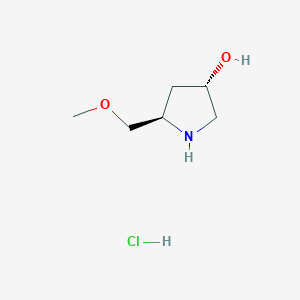![molecular formula C11H11F2NO B13569246 rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is a chemical compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using difluoromethyl halides and appropriate reagents.
Coupling with Benzamide: The final step involves coupling the difluoromethylcyclopropyl intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide
- N-[(1R,2R)-2-(Methyl)cyclopropyl]benzamide
- N-[(1R,2R)-2-(Chloromethyl)cyclopropyl]benzamide
Uniqueness
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity.
Propiedades
Fórmula molecular |
C11H11F2NO |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)14-11(15)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9-/m1/s1 |
Clave InChI |
ZMSAUDXBBRZQEU-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)C(F)F |
SMILES canónico |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)

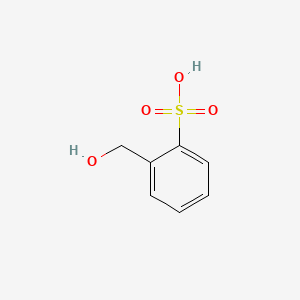

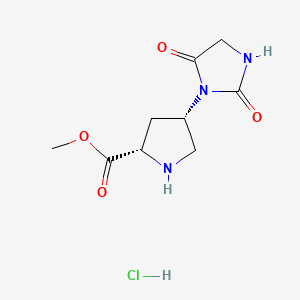
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
